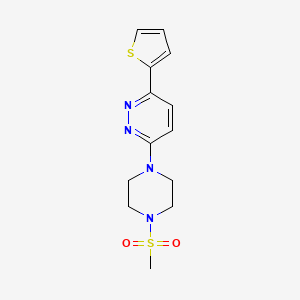
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine, also known as MSPT, is a novel pyridazine compound with potential applications in both medicinal and industrial fields. It has been the subject of considerable research in recent years due to its unique properties and potential applications.
科学的研究の応用
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been studied for its potential applications in medicinal, industrial, and agricultural fields. In the medicinal field, it has been studied for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. In the industrial field, it has been studied for its potential use as a corrosion inhibitor and flame retardant. In the agricultural field, it has been studied for its potential use as an insecticide and fungicide.
作用機序
The mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It is also thought to act as an agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been shown to have a number of biochemical and physiological effects in laboratory studies. It has been shown to reduce inflammation and pain, reduce seizure activity, and inhibit the growth of certain bacteria and fungi. It has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and depression in laboratory animals.
実験室実験の利点と制限
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is not as potent as some other compounds and its effects may not be as long-lasting as other compounds.
将来の方向性
There are a number of potential future directions for research on 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine. These include further studies on its mechanism of action, its effect on other physiological processes, and its potential applications in the medicinal, industrial, and agricultural fields. Additionally, further studies could be conducted to explore the potential for using 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine in combination with other compounds to enhance its effects. Finally, further studies could be conducted to explore the potential for using 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine as a drug delivery system.
合成法
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine can be synthesized from a piperazine-containing precursor via a three-step process. The first step involves the reaction of the piperazine with a thiophen-2-yl halide to form a thiophene-piperazine. The second step involves the reaction of the thiophene-piperazine with an aldehyde to form a pyridazine. The final step involves the reaction of the pyridazine with a methanesulfonyl chloride to form the desired 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine.
特性
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-21(18,19)17-8-6-16(7-9-17)13-5-4-11(14-15-13)12-3-2-10-20-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKAPBPGWCEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529063.png)
![3-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529075.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529079.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529084.png)
![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)
![3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529102.png)
![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529116.png)
![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)
![N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide](/img/structure/B6529129.png)
![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529138.png)
![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)
![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)